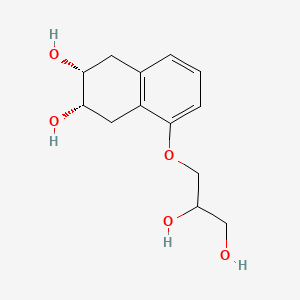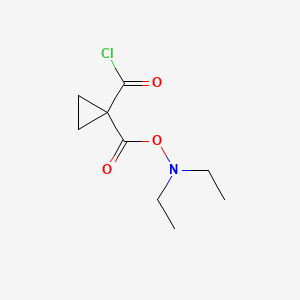
Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is a compound used primarily in the field of organic synthesis and biochemistry. It is known for its role in peptide synthesis, where it acts as a coupling reagent. The compound is characterized by the presence of carbobenzoxy (cbz) protecting groups on the lysine residue, which help in preventing unwanted side reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide typically involves the protection of the lysine amino group with carbobenzoxy (cbz) groups. The process begins with the reaction of L-lysine with carbobenzoxy chloride in the presence of a base to form Na,N-epsilon-di-cbz-L-lysine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as CBZ-L-oxylysine.
Reduction: Reduction reactions can convert the compound into different lysine derivatives.
Substitution: The cbz protecting groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include L-amino acid oxidase and other enzymatic oxidants.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various protected lysine derivatives, which are useful intermediates in peptide synthesis and other organic syntheses .
Applications De Recherche Scientifique
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Mécanisme D'action
The mechanism of action of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide involves the activation of carboxyl groups, facilitating the formation of peptide bonds. The N-hydroxysuccinimide moiety acts as a leaving group, making the carboxyl group more reactive towards nucleophiles like amines. This results in the efficient coupling of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
N-epsilon-CBZ-L-lysine: Similar in structure but lacks the N-hydroxysuccinimide moiety.
N-epsilon-T-boc-L-lysine: Contains tert-butoxycarbonyl (boc) protecting groups instead of cbz
Uniqueness: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is unique due to its dual protecting groups and the presence of the N-hydroxysuccinimide moiety, which enhances its reactivity and utility in peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C18H23N3O6 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H23N3O6/c19-11-5-4-8-14(17(24)27-21-15(22)9-10-16(21)23)20-18(25)26-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,19H2,(H,20,25)/t14-/m0/s1 |
Clé InChI |
NJBVAHRKBNAVFV-AWEZNQCLSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)



![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)






![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
